3-Fluoro-3-(thiophen-2-yl)pyrrolidine: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
3-Fluoro-3-(thiophen-2-yl)pyrrolidine: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
Abstract: The integration of fluorine atoms into sp³-rich heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Specifically, 3-fluoro-3-(thiophen-2-yl)pyrrolidine is an advanced, highly functionalized building block that merges the metabolic stability and lipophilicity of a fluorinated aliphatic ring with the unique electronic properties of a thiophene bioisostere. This whitepaper provides a comprehensive technical guide on the structural dynamics, predicted physicochemical properties, and a self-validating synthetic protocol for this compound, designed for drug development professionals.
Structural & Physicochemical Profiling
The architecture of 3-fluoro-3-(thiophen-2-yl)pyrrolidine is defined by a saturated five-membered nitrogen heterocycle (pyrrolidine) featuring a tetrasubstituted chiral center at the C3 position. This carbon bears a fluorine atom, a thiophen-2-yl moiety, and the two methylene groups of the pyrrolidine ring.
The Role of the C3 Tetrasubstituted Center
The presence of the highly electronegative fluorine atom adjacent to the thiophene ring creates a unique stereoelectronic environment. Fluorinated pyrrolidines are frequently utilized in lead optimization to modulate the basicity of the amine [1][1]. The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom propagates through the sigma-bond framework, significantly lowering the pKa of the pyrrolidine nitrogen compared to its unsubstituted counterpart.
Furthermore, the thiophene ring serves as a classical bioisostere for a phenyl ring. It offers a smaller van der Waals volume and introduces a sulfur atom capable of participating in unique non-covalent interactions (e.g., orthogonal multipolar interactions or sulfur-π stacking) with target proteins.
Quantitative Physicochemical Data
To facilitate rational drug design, the fundamental physicochemical properties of 3-fluoro-3-(thiophen-2-yl)pyrrolidine are summarized below. Data represents calculated/predicted values based on standard cheminformatics models for this specific scaffold.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₈H₁₀FNS | Defines the core mass and elemental composition. |
| Molecular Weight | 171.23 g/mol | Highly efficient ligand efficiency (LE) potential; well within Lipinski's Rule of 5. |
| Calculated LogP (cLogP) | ~1.85 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Predicted pKa (Amine) | 8.2 - 8.6 | Reduced basicity compared to unsubstituted pyrrolidine (pKa ~11.3), resulting in a higher fraction of unionized drug at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 40.27 Ų | Excellent for oral bioavailability and CNS exposure. |
| Stereocenters | 1 (at C3) | Exists as a pair of enantiomers (R and S); requires chiral resolution for stereospecific target engagement. |
Pharmacological Rationale & Property Modulation
The strategic placement of substituents on the pyrrolidine core is not arbitrary; it is a calculated effort to optimize pharmacokinetics (PK) and pharmacodynamics (PD). The logic dictating these structural choices is visualized below.
Pharmacological property modulation logic of the core structural components.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-fluoro-3-(thiophen-2-yl)pyrrolidine requires careful handling of a tertiary alcohol intermediate, which is highly prone to elimination during deoxofluorination. The following protocol outlines a robust, three-step linear sequence starting from commercially available N-Boc-3-pyrrolidinone.
Experimental Workflow Visualization
Synthetic workflow for 3-Fluoro-3-(thiophen-2-yl)pyrrolidine.
Step-by-Step Experimental Procedures
Step 1: Nucleophilic Addition (Grignard Reaction)
Objective: Establish the C3 tetrasubstituted center by adding the thiophene moiety to the ketone. Causality & Logic: 2-Thienylmagnesium bromide is used instead of the organolithium reagent to attenuate basicity, thereby minimizing enolization of the N-Boc-3-pyrrolidinone, which would otherwise reduce the yield of the desired addition product.
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-3-pyrrolidinone (1.0 eq, 10 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL).
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Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
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Addition: Dropwise, add 2-Thienylmagnesium bromide (1.0 M in THF, 1.2 eq, 12 mL) over 20 minutes via syringe pump. Maintain internal temperature below -70 °C to prevent side reactions.
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Reaction: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 1 hour.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3-hydroxy-3-(thiophen-2-yl)pyrrolidine .
Step 2: Deoxofluorination
Objective: Convert the tertiary hydroxyl group to a fluorine atom. Causality & Logic: Diethylaminosulfur trifluoride (DAST) is employed. Because the substrate is a tertiary alcohol, the reaction proceeds with significant SN1 character (carbocation intermediate). To suppress the competing E1 elimination (which would yield an unwanted alkene), the reaction must be initiated at strictly cryogenic temperatures (-78 °C) and warmed very gradually.
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Preparation: Dissolve N-Boc-3-hydroxy-3-(thiophen-2-yl)pyrrolidine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (CH₂Cl₂) (30 mL) in a Teflon-coated or plastic flask (DAST can etch glass over time, though standard glassware is acceptable for short durations if strictly monitored).
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Cooling: Cool the solution to -78 °C under argon.
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Addition: Add DAST (1.5 eq, 7.5 mmol) dropwise.
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Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
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Workup: Cool the mixture back to 0 °C and strictly quench by slow addition of saturated aqueous NaHCO₃ (caution: vigorous CO₂ evolution). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL). Dry the combined organics over Na₂SO₄ and concentrate.
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Purification: Purify via silica gel chromatography to yield N-Boc-3-fluoro-3-(thiophen-2-yl)pyrrolidine .
Step 3: N-Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl protecting group to reveal the secondary amine. Causality & Logic: Trifluoroacetic acid (TFA) provides a clean, rapid cleavage of the Boc carbamate. The resulting product will be a TFA salt, which can be free-based for subsequent coupling reactions.
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Preparation: Dissolve N-Boc-3-fluoro-3-(thiophen-2-yl)pyrrolidine (1.0 eq, 3 mmol) in CH₂Cl₂ (10 mL).
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Addition: Add TFA (10 eq, 30 mmol) at room temperature.
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Reaction: Stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.
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Workup: Concentrate the mixture in vacuo to remove excess TFA and CH₂Cl₂. To obtain the free base, dissolve the residue in CH₂Cl₂, wash with 1M NaOH (aqueous), dry over Na₂SO₄, and concentrate to yield 3-fluoro-3-(thiophen-2-yl)pyrrolidine .
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following spectral features should be observed:
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¹⁹F NMR (CDCl₃): A distinct multiplet (typically between -140 to -160 ppm) characteristic of a tertiary fluorine atom on a pyrrolidine ring. The signal will show complex scalar coupling ( 3JHF ) with the adjacent methylene protons.
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¹H NMR (CDCl₃): The thiophene protons will appear in the aromatic region (6.90 - 7.30 ppm). The pyrrolidine methylene protons will appear as complex multiplets between 2.80 and 3.60 ppm, heavily split by both geminal/vicinal protons and the adjacent fluorine atom.
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High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an [M+H]+ peak at m/z 172.0596 (calculated for C₈H₁₁FNS⁺).
References
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Title: PI-2620 Lead Optimization Highlights the Importance of Off-Target Assays to Develop a PET Tracer for the Detection of Pathological Aggregated Tau in Alzheimer’s Disease and Other Tauopathies Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL: [Link]
